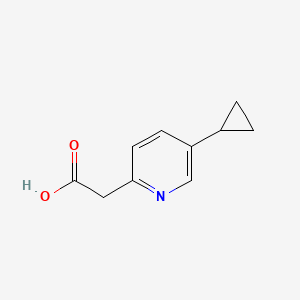

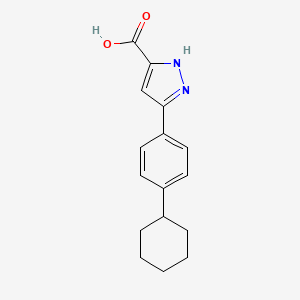

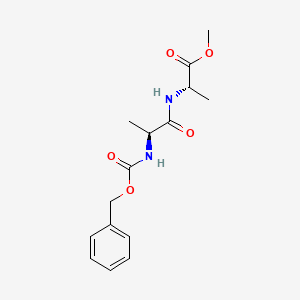

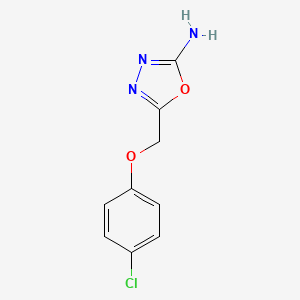

![molecular formula C14H11N3O B3024141 2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol CAS No. 25222-62-2](/img/structure/B3024141.png)

2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol

Overview

Description

“2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol” is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in several studies . For instance, 1,2,4-triazole derivatives have been synthesized using 3-amino-1,2,4-triazole . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications

Antibacterial Activity

Triazoles have been investigated for their antibacterial properties . The presence of the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with antimicrobial effects . Researchers have explored derivatives of 1,2,4-triazoles as potential antibacterial agents.

Antifungal Activity

The same 4,5-disubstituted-4H-1,2,4-triazole-3-thiol motif has also shown antifungal activity . Investigating the effects of 2-(4-phenyl-1,2,4-triazol-3-yl)phenol on fungal pathogens could provide valuable insights.

Anticancer Properties

Triazoles have been studied for their potential as anticancer agents . Researchers have explored their effects on cancer cell lines, including their cytotoxicity and mechanisms of action.

Antioxidant Activity

The antioxidant properties of 1,2,4-triazoles are of interest . Investigating whether 2-(4-phenyl-1,2,4-triazol-3-yl)phenol exhibits antioxidant effects could contribute to our understanding of its biological activity.

Nonlinear Optical Properties

Novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide have been synthesized and investigated using density functional theory (DFT) for their nonlinear optical properties . These properties are relevant for applications in photonics and optoelectronics.

Other Potential Applications

Beyond the mentioned fields, 1,2,4-triazoles have been explored in various other contexts, such as drug design, materials science, and coordination chemistry . Investigating the specific applications of 2-(4-phenyl-1,2,4-triazol-3-yl)phenol in these areas could yield valuable insights.

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole moiety have been reported to interact with various biological targets . For instance, some 1,2,4-triazole derivatives have been found to inhibit the aromatase enzyme, a member of the cytochrome P450 superfamily .

Mode of Action

It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and the phenyl moieties can interact with the active site of the enzyme . This interaction can inhibit the enzyme’s activity, leading to changes in the metabolic processes it regulates.

Biochemical Pathways

The inhibition of cyp-450 enzymes can affect various metabolic pathways, as these enzymes play a crucial role in the metabolism of drugs and other xenobiotics .

Pharmacokinetics

The presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Compounds containing a 1,2,4-triazole moiety have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many drugs .

properties

IUPAC Name |

2-(4-phenyl-1,2,4-triazol-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-13-9-5-4-8-12(13)14-16-15-10-17(14)11-6-2-1-3-7-11/h1-10,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLNYQWIKPAGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420615 | |

| Record name | 2-(4-phenyl-1,2,4-triazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenyl-4H-[1,2,4]triazol-3-yl)-phenol | |

CAS RN |

25222-62-2 | |

| Record name | 2-(4-phenyl-1,2,4-triazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

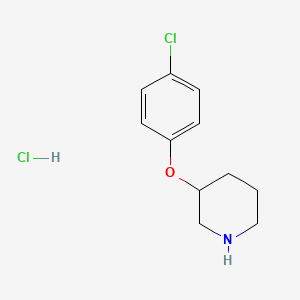

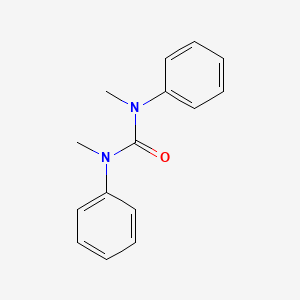

![(5-chloro-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B3024077.png)